molecular formula C15H11F3N2 B13676877 6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13676877
M. Wt: 276.26 g/mol
InChI Key: BPJHPQCFZCKBNT-UHFFFAOYSA-N
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Description

6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical and physical properties. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation. This method provides high yields and is environmentally benign . The reaction conditions involve heating the reactants in a microwave reactor, which significantly reduces the reaction time and improves the overall efficiency.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines, including this compound, often employs continuous flow reactors to ensure consistent product quality and scalability. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it effective against multidrug-resistant tuberculosis . The trifluoromethyl group enhances its binding affinity to the target enzymes, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H11F3N2

Molecular Weight

276.26 g/mol

IUPAC Name

6-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11F3N2/c1-10-5-6-14-19-13(9-20(14)8-10)11-3-2-4-12(7-11)15(16,17)18/h2-9H,1H3

InChI Key

BPJHPQCFZCKBNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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